4-(4-Acetylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-Acetylphenyl)-3-hydroxybenzoic acid is an organic compound that features both a hydroxybenzoic acid and an acetylphenyl group. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 3-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 4-(4-Acetylphenyl)-3-oxobenzoic acid.
Reduction: 4-(4-Hydroxyphenyl)-3-hydroxybenzoic acid.
Substitution: 4-(4-Acetylphenyl)-3-nitrobenzoic acid (nitration product).
Scientific Research Applications
4-(4-Acetylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its hydroxybenzoic acid moiety can interact with enzymes, potentially inhibiting their activity. The acetylphenyl group may also play a role in modulating the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one
- 4-(4-Acetylphenyl)-3-hydroxybenzoic acid derivatives
- 4-Acetylphenylboronic acid
Uniqueness
This compound is unique due to its combination of a hydroxybenzoic acid and an acetylphenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(4-acetylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(15(18)19)8-14(13)17/h2-8,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPLTGDLKWDFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689767 |
Source
|
Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-87-5 |
Source
|
Record name | 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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